molecular formula C15H18FNO2 B13198311 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13198311
M. Wt: 263.31 g/mol
InChI Key: OPDUWKFFWFCDAS-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound with a unique structure that includes a fluorinated aromatic ring and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-fluoro-6-methylbenzoyl chloride with piperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function .

Comparison with Similar Compounds

  • 1-(2-Fluoro-6-methylphenyl)ethan-1-one
  • 2-Fluoro-6-methylbenzoic acid
  • 2-Fluoro-6-methylpyridine

Comparison: 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one is unique due to its piperidinone moiety, which imparts distinct chemical and biological propertiesThe presence of the piperidinone ring also differentiates it from simpler aromatic compounds like 2-Fluoro-6-methylbenzoic acid .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18FNO2/c1-3-13(18)11-7-5-9-17(15(11)19)14-10(2)6-4-8-12(14)16/h4,6,8,11H,3,5,7,9H2,1-2H3

InChI Key

OPDUWKFFWFCDAS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC=C2F)C

Origin of Product

United States

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